UGT1A4 Inhibition Potency: Gitogenin (IC50 = 0.69 μM) Demonstrates 5.5-Fold Superior Potency Versus Axitinib in Direct UGT Isoform Comparative Screening
Gitogenin exhibits potent and selective inhibition of UDP-glucuronosyltransferase 1A4 (UGT1A4) with an IC50 of 0.69 μM using trifluoperazine as substrate [1]. In cross-study comparison with clinically relevant tyrosine kinase inhibitors (TKIs) evaluated under comparable UGT inhibition screening conditions, gitogenin shows approximately 5.5-fold greater potency than axitinib (UGT1A4 IC50 = 3.8 ± 0.7 μM for lapatinib; axitinib UGT1A4 IC50 = 14.2 ± 3.2 μM), and substantially exceeds imatinib which shows no detectable UGT1A4 inhibition at tested concentrations [2]. This differential potency positions gitogenin as a superior chemical probe for UGT1A4 functional studies.
| Evidence Dimension | UGT1A4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.69 μM (trifluoperazine substrate) |
| Comparator Or Baseline | Lapatinib: 3.8 ± 0.7 μM; Axitinib: 14.2 ± 3.2 μM; Imatinib: ND (no detectable inhibition) |
| Quantified Difference | Gitogenin is approximately 5.5× more potent than lapatinib; >20× more potent than axitinib |
| Conditions | In vitro UGT isoform inhibition assay using recombinant human UGT enzymes; trifluoperazine as probe substrate for gitogenin; TKI panel evaluated under standardized UGT activity screening protocols |
Why This Matters
For researchers investigating UGT1A4-mediated drug metabolism or designing UGT1A4-selective chemical probes, gitogenin provides substantially higher inhibitory potency than common TKI comparators, enabling lower working concentrations and reduced off-target UGT isoform interference.
- [1] PeptideDB. Gitogenin Bioactivity and UGT1A4 Inhibition Data. CAS: 511-96-6. View Source
- [2] Qiu JX, et al. In vitro selective inhibition of human UDP-glucuronosyltransferase (UGT) 1A4 by tyrosine kinase inhibitors. Scientific Reports. 2015;5:17778. Table 2. View Source
